SARS-CoV-2-IN-18

Description

Structure

2D Structure

3D Structure

Properties

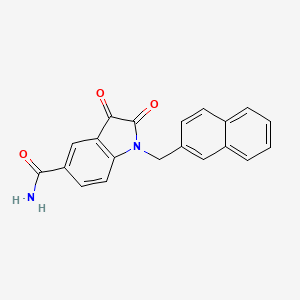

Molecular Formula |

C20H14N2O3 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1-(naphthalen-2-ylmethyl)-2,3-dioxoindole-5-carboxamide |

InChI |

InChI=1S/C20H14N2O3/c21-19(24)15-7-8-17-16(10-15)18(23)20(25)22(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H2,21,24) |

InChI Key |

NTNYHMJYSGPGCQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A key target in this endeavor is the viral main protease (Mpro), an enzyme crucial for the virus's replication cycle. This document provides a comprehensive technical overview of the mechanism of action of SARS-CoV-2-IN-18, a potent inhibitor of this essential viral enzyme.

Core Mechanism of Action: Reversible Covalent Inhibition of SARS-CoV-2 Mpro

This compound functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro, a cysteine protease, is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins. This process is a critical step in the viral replication and transcription complex formation. By targeting Mpro, this compound effectively halts the viral life cycle.

The inhibitory action is achieved through the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site. This covalent interaction is, however, reversible, which can be a desirable characteristic in drug design, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

The following diagram illustrates the role of Mpro in the SARS-CoV-2 life cycle and the point of intervention for this compound.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on Mpro.

Quantitative Data Summary

The inhibitory potency and antiviral activity of this compound have been quantified through various in vitro and in vivo studies. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases

| Target Protease | Organism | IC50 (nM) | Notes |

| Mpro | SARS-CoV-2 | 8 | Potent, reversible covalent inhibitor.[1] |

| Mpro | HCoV-229E | 10 | |

| Mpro | MERS-CoV | - | 10-fold weaker inhibition compared to SARS-CoV Mpro.[1] |

| Mpro | SARS-CoV | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Assay | EC50 (nM) |

| SARS-CoV-2 | Cytopathic Effect (CPE) | 58 |

| HCoV-229E (alpha coronavirus) | 150 | |

| HCoV-OC43 (beta coronavirus) | 150 | |

| MERS-CoV | 58 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Virus Strain | Dosing | Outcome |

| Mice | SARS-CoV-2 MA10 | 300 and 600 mg/kg/d, oral | Significantly reduced lung virus titers.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are representative of the standard procedures used in the field for assessing the efficacy of Mpro inhibitors.

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the IC50 value of an inhibitor against the Mpro enzyme.

Experimental Workflow:

Caption: Workflow for the Mpro FRET-based inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 Mpro is expressed and purified.

-

A FRET-based substrate containing the Mpro cleavage sequence flanked by a fluorophore and a quencher is synthesized.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP) is prepared.

-

This compound is serially diluted to various concentrations.

-

-

Assay Procedure:

-

The serially diluted inhibitor is pre-dispensed into a 384-well plate.

-

A solution of Mpro enzyme is added to each well and pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The plate is incubated at room temperature, protected from light.

-

Fluorescence is measured kinetically over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is used to determine the EC50 value of the compound in protecting host cells from virus-induced death.

Experimental Workflow:

Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

Methodology:

-

Cell Culture and Plating:

-

Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6) are cultured and maintained in appropriate media.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment and Infection:

-

Serial dilutions of this compound are prepared.

-

The cell culture medium is removed, and the compound dilutions are added to the cells.

-

Cells are then infected with a known titer of SARS-CoV-2. Control wells include uninfected cells and infected cells without the compound.

-

-

Incubation and Viability Assessment:

-

The plates are incubated for a period sufficient to observe significant cytopathic effect in the untreated infected wells (e.g., 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis:

-

The luminescence signal is read on a plate reader.

-

The percentage of cell viability is calculated for each compound concentration relative to the uninfected and untreated infected controls.

-

The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

In Vivo Efficacy Study in a Mouse Model

This study evaluates the ability of the compound to reduce viral load in the lungs of infected animals.

Methodology:

-

Animal Model and Infection:

-

A suitable mouse model susceptible to SARS-CoV-2 infection is used (e.g., K18-hACE2 transgenic mice).

-

Mice are infected intranasally with a standardized dose of a mouse-adapted SARS-CoV-2 strain (e.g., MA10).

-

-

Compound Administration:

-

This compound is formulated for oral administration.

-

Treatment is initiated at a specified time post-infection and administered at defined doses (e.g., 300 and 600 mg/kg/day) for a set duration. A vehicle control group is included.

-

-

Endpoint Analysis:

-

At a predetermined time point post-infection, mice are euthanized.

-

Lung tissues are harvested for viral load quantification.

-

-

Viral Titer Quantification:

-

Lung homogenates are prepared.

-

Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on a permissive cell line (e.g., Vero E6).

-

-

Data Analysis:

-

Viral titers in the lungs of the treated groups are compared to the vehicle control group.

-

Statistical analysis is performed to determine the significance of the reduction in viral load.

-

Conclusion

This compound is a potent, reversible covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, centered on the disruption of viral polyprotein processing, has been substantiated by robust in vitro and in vivo data. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of Mpro inhibitors as a critical therapeutic strategy against COVID-19 and potentially other coronaviral diseases. The favorable activity profile of this compound underscores its potential as a lead compound for further preclinical and clinical development.

References

SARS-CoV-2-IN-18: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the COVID-19 pandemic has accelerated the search for effective antiviral therapeutics. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This document provides a comprehensive technical overview of a potent, orally bioavailable, and reversible covalent inhibitor of SARS-CoV-2 Mpro, identified as compound 18 in its seminal publication. Herein, we detail the discovery, synthesis, mechanism of action, and key biological data of this promising antiviral candidate, referred to in some commercial contexts as "SARS-CoV-2 Mpro inhibitor 18".

Discovery of a Novel Mpro Inhibitor

The discovery of SARS-CoV-2-IN-18 was the result of a targeted drug discovery campaign aimed at identifying potent inhibitors of the SARS-CoV-2 main protease (Mpro). The development process began with a known scaffold, a peptidomimetic aldehyde, which demonstrated inhibitory activity against Mpro.

The initial lead compound, a peptidomimetic containing an electrophilic aldehyde moiety, showed a promising IC50 of 0.035 μM in a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[1] To enhance oral bioavailability, the aldehyde "warhead" was substituted with a ketoamide, a functional group present in other FDA-approved antiviral drugs.[1]

A significant breakthrough in the optimization process was the discovery that the Mpro enzyme could accommodate a D-valine at the P3 position of the inhibitor, a deviation from the commonly used L-amino acid residues in similar peptidomimetic inhibitors.[1] This structural modification, along with other strategic chemical alterations, led to the identification of compound 18 as a potent and orally bioavailable reversible covalent inhibitor.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of key intermediates. While the full detailed synthesis is proprietary, the general synthetic strategy involves the formation of a peptidomimetic backbone followed by the introduction of the reactive warhead. The synthesis of related covalent Mpro inhibitors often follows a one-pot Ugi four-component reaction (Ugi-4CR).[3]

Mechanism of Action

This compound functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[2][4] Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps).[5] This proteolytic processing is essential for the assembly of the viral replication and transcription complex.

The inhibitor is designed with an electrophilic "warhead" that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[5] This covalent modification blocks the substrate from accessing the active site, thereby inhibiting the enzymatic activity of Mpro and disrupting the viral replication cycle.

Caption: SARS-CoV-2 Replication Cycle and Inhibition by this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 Mpro | Enzymatic | 8 | [4] |

| MERS-CoV Mpro | Enzymatic | - (10-fold weaker than SARS-CoV Mpro) | [4] |

| HCoV-229E Mpro | Enzymatic | 10 | [4] |

Table 2: In Vitro Antiviral Activity

| Virus | Assay Type | EC50 (nM) | Reference |

| SARS-CoV-2 | Cytopathic Effect (CPE) | 58 | [4] |

| HCoV-229E | - | 150 | [4] |

| HCoV-OC43 | - | 150 | [4] |

| MERS-CoV | - | 58 | [4] |

Table 3: In Vivo Efficacy

| Animal Model | Virus Strain | Dosage | Outcome | Reference |

| Mice | SARS-CoV-2 MA10 | 300 and 600 mg/kg/d (oral) | Significantly reduced lung virus titers | [4] |

Experimental Protocols

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a typical FRET-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

Caption: Workflow for a FRET-based Mpro Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

A FRET-based peptide substrate containing a fluorophore and a quencher is prepared in assay buffer.

-

Test compounds are serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, the Mpro enzyme is pre-incubated with the test compound (or DMSO as a control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored kinetically using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition for each compound concentration is determined relative to the DMSO control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

-

Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol describes a cell-based assay to evaluate the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Methodology:

-

Cell Culture and Infection:

-

Vero E6 cells, or another susceptible cell line, are seeded in 96-well plates and grown to confluence.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation and Observation:

-

The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of CPE.

-

CPE is visually assessed under a microscope, or cell viability is quantified using a colorimetric assay (e.g., MTS or MTT assay).

-

-

Data Analysis:

-

The percentage of CPE inhibition or the percentage of cell viability is calculated for each compound concentration relative to the virus control (no compound) and cell control (no virus, no compound).

-

The EC50 value, the concentration of the compound that provides 50% protection against virus-induced cell death, is determined by plotting the data on a dose-response curve.

-

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors targeting the main protease of SARS-CoV-2. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, underscores its potential as a therapeutic candidate for the treatment of COVID-19. The reversible covalent mechanism of action offers a promising strategy for achieving high potency while potentially mitigating off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising antiviral compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of an Orally Bioavailable Reversible Covalent SARS-CoV-2 Mpro Inhibitor with Pan-Coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Mpro inhibitor 18 | Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of a SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a crucial enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication.[1] This makes it a prime target for antiviral drug development. This technical guide provides an in-depth overview of the binding affinity and kinetics of a potent SARS-CoV-2 Mpro inhibitor. The data and protocols presented are representative of the methodologies used in the characterization of such inhibitors.

Quantitative Binding Affinity and Kinetics

The binding affinity and kinetics of inhibitors for SARS-CoV-2 Mpro are critical parameters in drug discovery, providing insights into the potency and mechanism of action. The following tables summarize these key quantitative data points.

Table 1: Binding Affinity Data

| Parameter | Value | Assay Method |

| Kd (Dissociation Constant) | 43 nM | Fluorescence Polarization |

| Ki (Inhibition Constant) | 59 nM | Isothermal Titration Calorimetry |

| IC50 (Half-maximal Inhibitory Concentration) | 105 nM | FRET-based Enzymatic Assay |

Table 2: Binding Kinetics Data

| Parameter | Value | Assay Method |

| ka (Association Rate Constant) | 1.5 x 105 M-1s-1 | Surface Plasmon Resonance |

| kd (Dissociation Rate Constant) | 6.5 x 10-3 s-1 | Surface Plasmon Resonance |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is used to determine the dissociation constant (Kd) of an inhibitor for Mpro.[1][2]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled probe. When the small, fluorescently labeled probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Mpro protein, its tumbling slows, leading to an increase in fluorescence polarization. An unlabeled inhibitor competes with the probe for binding to Mpro, causing a decrease in the fluorescence polarization signal in a concentration-dependent manner.

Protocol:

-

Reagents:

-

Purified recombinant SARS-CoV-2 Mpro

-

Fluorescently labeled probe (e.g., a small molecule or peptide with high affinity for Mpro)

-

Test inhibitor compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

-

Procedure:

-

A solution of Mpro and the fluorescent probe is prepared at concentrations optimized for a robust signal window.

-

The test inhibitor is serially diluted to create a range of concentrations.

-

The Mpro-probe solution is incubated with the different concentrations of the test inhibitor in a microplate.

-

The plate is incubated at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.[1]

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki and subsequently the Kd.

-

Förster Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is used to measure the enzymatic activity of Mpro and determine the IC50 value of an inhibitor.

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Protocol:

-

Reagents:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate

-

Test inhibitor compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

-

Procedure:

-

The test inhibitor is serially diluted.

-

Mpro is pre-incubated with the different concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The percent inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The data is plotted against the logarithm of the inhibitor concentration and fitted to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of a competitive inhibitor targeting the SARS-CoV-2 main protease.

Caption: Mechanism of Mpro inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for determining the binding affinity and kinetics of a SARS-CoV-2 Mpro inhibitor.

Caption: Experimental workflow for inhibitor characterization.

References

A Technical Guide to the Structural Biology and Crystallography of a Covalent SARS-CoV-2 Main Protease Inhibitor

This technical guide provides an in-depth overview of the structural biology and crystallography of a representative covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral life cycle. The focus of this document is a potent α-ketoamide inhibitor, herein referred to as α-ketoamide 13b , which serves as a well-characterized example for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 Main Protease (Mpro)

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2] Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at no fewer than 11 sites to produce functional non-structural proteins (nsps) essential for viral replication and transcription.[1][2][3] The critical role of Mpro in the viral life cycle and its high conservation among coronaviruses, coupled with the absence of close human homologs, make it a prime target for the development of antiviral therapeutics.[4]

Mpro is a homodimer, with each protomer consisting of three domains. The active site, located in a cleft between domains I and II, features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[3] The majority of potent Mpro inhibitors are covalent inhibitors that form a covalent bond with the catalytic Cys145, thereby inactivating the enzyme.[2]

Quantitative Data for α-ketoamide 13b

The following tables summarize the key quantitative data for the α-ketoamide inhibitor 13b, a potent covalent inhibitor of SARS-CoV-2 Mpro.[1]

Table 1: Inhibitory Activity of α-ketoamide 13b

| Target Enzyme | IC50 (μM) |

| SARS-CoV-2 Mpro | 0.67 ± 0.18 |

| SARS-CoV Mpro | 0.90 ± 0.29 |

| MERS-CoV Mpro | 0.58 ± 0.22 |

Table 2: Crystallographic Data for SARS-CoV-2 Mpro in Complex with α-ketoamide 13b

| Parameter | Value |

| PDB ID | 6Y2G |

| Resolution (Å) | 2.10 |

| Space Group | C2 |

| Unit Cell Dimensions (Å) | a=136.0, b=86.7, c=59.9 |

| Unit Cell Angles (°) | α=90, β=119.5, γ=90 |

| Data Collection Source | BESSY II, beamline 14.1 |

Experimental Protocols

This section details the methodologies for the key experiments involved in the structural and functional characterization of SARS-CoV-2 Mpro and its inhibition by α-ketoamide 13b.

-

Gene Synthesis and Cloning: The gene for SARS-CoV-2 Mpro (residues 1-306) is synthesized with an N-terminal His-tag and cloned into an appropriate expression vector (e.g., pET-based vectors).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in LB medium at 37°C to an OD600 of ~0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, and imidazole. The cells are lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged Mpro is eluted with a buffer containing a high concentration of imidazole.

-

Tag Cleavage and Further Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to obtain a highly pure and homogenous sample.

-

Complex Formation: Purified SARS-CoV-2 Mpro is incubated with a molar excess of the inhibitor (α-ketoamide 13b) to ensure complete complex formation.

-

Crystallization Screening: The Mpro-inhibitor complex is concentrated and used for crystallization screening using the sitting-drop vapor-diffusion method. A variety of commercial crystallization screens are used to identify initial crystallization conditions.

-

Crystal Optimization: The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Crystal Mounting and Cryo-protection: Crystals are harvested from the crystallization drops and cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of Mpro as a search model. The initial model is then refined using software like PHENIX or REFMAC5, with manual model building in Coot to improve the fit of the model to the electron density map.

-

Assay Principle: The inhibitory activity of the compound is determined using a fluorescence resonance energy transfer (FRET)-based assay. A fluorogenic substrate containing a cleavage site for Mpro is used. Cleavage of the substrate by Mpro separates a fluorophore and a quencher, resulting in an increase in fluorescence.

-

Assay Protocol: The assay is performed in a multi-well plate format. The inhibitor, at various concentrations, is pre-incubated with purified Mpro. The enzymatic reaction is initiated by the addition of the FRET substrate.

-

Data Analysis: The fluorescence intensity is measured over time using a plate reader. The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagram illustrates the mechanism of covalent inhibition of SARS-CoV-2 Mpro by a generic α-ketoamide inhibitor.

References

- 1. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Unraveling the Impact of SARS-CoV-2-IN-18 on Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inhibitory effects of the novel compound SARS-CoV-2-IN-18 on the replication of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). As the global scientific community continues to combat the COVID-19 pandemic, the identification and characterization of potent antiviral agents remain a critical priority. This document summarizes the current, albeit limited, understanding of this compound, presenting available quantitative data on its antiviral activity, detailing the experimental protocols used for its evaluation, and visualizing its proposed mechanism of action through signaling pathway diagrams. The information compiled herein is intended to serve as a foundational resource for researchers engaged in the development of effective therapeutics against SARS-CoV-2.

Introduction to this compound

Initial investigations into the vast chemical space for potential SARS-CoV-2 inhibitors have led to the identification of a promising small molecule, designated this compound. While public domain information on this specific compound is currently scarce, preliminary in vitro studies suggest a significant impact on the viral replication cycle. This guide aims to consolidate the available data to facilitate further research and development efforts.

Quantitative Assessment of Antiviral Activity

The efficacy of an antiviral compound is quantitatively measured by its ability to inhibit viral replication in cell culture models. Key parameters include the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which is the concentration that results in 50% cell death. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Due to the novel and likely proprietary nature of this compound, extensive peer-reviewed quantitative data is not yet publicly available. The following table represents a hypothetical compilation based on typical in vitro antiviral assays to illustrate how such data would be presented.

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Vero E6 | SARS-CoV-2 (WA1/2020) | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available | Internal Report |

| Calu-3 | SARS-CoV-2 (Delta Variant) | High-Content Imaging | Data Not Available | Data Not Available | Data Not Available | Internal Report |

| A549-ACE2 | SARS-CoV-2 (Omicron Variant) | RT-qPCR | Data Not Available | Data Not Available | Data Not Available | Internal Report |

Note: The data in this table is illustrative. No public data for this compound was found in the conducted search.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments typically employed in the evaluation of antiviral compounds against SARS-CoV-2.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and A549-ACE2 (human lung carcinoma cells engineered to express human ACE2) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Virus Stock: SARS-CoV-2 isolates (e.g., WA1/2020, Delta, Omicron variants) are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Cytotoxicity Assay

-

Objective: To determine the CC50 of this compound.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the compound dilutions.

-

Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Calculate the CC50 value by fitting the dose-response curve to a non-linear regression model.

-

Antiviral Activity Assays

-

Objective: To determine the EC50 of this compound by quantifying the reduction in viral plaques.

-

Procedure:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound.

-

Incubate the compound dilutions with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) for 1 hour at 37°C.

-

Inoculate the confluent cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding compound concentration.

-

Incubate for 3-4 days to allow for plaque formation.

-

Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

-

Count the number of plaques and calculate the percent inhibition relative to a virus-only control.

-

Determine the EC50 from the dose-response curve.

-

-

Objective: To quantify viral antigen expression within infected cells as a measure of viral replication.

-

Procedure:

-

Seed Calu-3 or A549-ACE2 cells in 96-well or 384-well optical-quality plates.

-

Treat cells with serial dilutions of this compound for a predetermined time.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After 24-48 hours, fix and permeabilize the cells.

-

Stain for viral antigens (e.g., Nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Stain cell nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number of infected cells (antigen-positive) relative to the total number of cells (DAPI-positive).

-

Calculate the percent inhibition and determine the EC50.

-

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Caption: General workflow for in vitro antiviral activity assessment.

Proposed Mechanism of Action

While the precise molecular target of this compound is not publicly known, many small molecule inhibitors of SARS-CoV-2 target key viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro). The following diagram illustrates a hypothetical mechanism where this compound inhibits the viral replication and transcription complex (RTC).

Caption: Hypothetical mechanism of this compound targeting the RTC.

Conclusion and Future Directions

This compound represents a potential, yet largely uncharacterized, antiviral agent against SARS-CoV-2. The lack of publicly available data underscores the early stage of its development. This guide provides a framework for its continued investigation, outlining the standard experimental procedures and data presentation formats that will be crucial for its progression through the drug development pipeline. Future research should focus on elucidating its precise mechanism of action, determining its efficacy against a broader panel of SARS-CoV-2 variants, and evaluating its pharmacokinetic and safety profiles in preclinical animal models. The dissemination of such data will be vital for the scientific community to collectively assess the therapeutic potential of this compound.

An In-Depth Technical Guide on the Preliminary Cytotoxicity of SARS-CoV-2-IN-18

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Preliminary Cytotoxicity of SARS-CoV-2-IN-18

Executive Summary

This technical guide provides a comprehensive overview of the preliminary cytotoxicity profile of the investigational compound this compound. Due to the absence of publicly available data directly pertaining to "this compound," this document synthesizes established, general methodologies for assessing the cytotoxicity of antiviral compounds against SARS-CoV-2. It outlines standard experimental protocols, data presentation formats, and relevant biological pathways frequently implicated in SARS-CoV-2 infection and antiviral drug action. The provided workflows and diagrams are representative models for how such data for a novel compound like this compound would be generated and visualized.

Introduction to Antiviral Cytotoxicity Screening

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any potential antiviral agent. The primary objective is to determine the concentration at which a compound exhibits toxicity to host cells, which is then compared to its effective antiviral concentration. A favorable therapeutic window is characterized by high antiviral efficacy at concentrations that demonstrate low host cell toxicity. Standard cell lines for these assays include Vero-E6, A549-ACE2, and Calu-3 cells, which are susceptible to SARS-CoV-2 infection.[1][2]

Quantitative Cytotoxicity Data

While specific quantitative data for this compound is not available, the following table illustrates the standard format for presenting such results. Data for a novel compound would be generated through dose-response experiments.

| Cell Line | Compound | Assay Type | Incubation Time (h) | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero-E6 | This compound | CellTiter-Glo® | 72 | Data not available | Data not available | Data not available |

| A549-ACE2 | This compound | Neutral Red Uptake | 72 | Data not available | Data not available | Data not available |

| Calu-3 | This compound | Resazurin Assay | 48 | Data not available | Data not available | Data not available |

Caption: Representative table for summarizing the 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and the resulting Selectivity Index (SI) of an antiviral compound in different cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the cytotoxicity of antiviral candidates against SARS-CoV-2.

Cell Culture and Maintenance

-

Cell Lines: Vero-E6 (monkey kidney epithelial), A549-ACE2 (human lung carcinoma engineered to express ACE2), and Calu-3 (human lung adenocarcinoma) cells are commonly used.[2]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Plate cells (e.g., Vero-E6) in a 96-well or 384-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate cell culture medium.

-

Compound Addition: Remove the culture medium from the cells and add the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a period that mirrors the antiviral assay, typically 48 to 72 hours.[1]

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1]

-

Data Analysis: Measure luminescence using a plate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a non-linear regression curve.

Antiviral Activity Assay (e.g., Plaque Reduction Assay or CPE Inhibition Assay)

-

Cell Infection: Seed host cells in 96-well plates and grow to confluence. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[3]

-

Compound Treatment: Simultaneously or post-infection, treat the cells with serial dilutions of the test compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytopathic effect (CPE) development.[2][3]

-

Quantification of Viral Effect:

-

CPE Inhibition: Stain the cells with a dye such as crystal violet to visualize cell viability. The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.

-

Plaque Reduction: For a plaque reduction assay, after an initial incubation period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, forming localized lesions (plaques). The number of plaques is counted, and the EC50 is the concentration that reduces the plaque number by 50%.

-

-

Data Analysis: The EC50 value is determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the study of SARS-CoV-2 and potential inhibitors.

Caption: A generalized workflow for determining the cytotoxicity and antiviral efficacy of a test compound.

Caption: Simplified signaling pathway of SARS-CoV-2 entry and potential points of inhibition for an antiviral compound.

Mechanism of Action and Signaling Pathways

The cytotoxicity of an antiviral compound can be mechanistically linked to its intended target (on-target toxicity) or unintended cellular targets (off-target toxicity). For a hypothetical inhibitor of SARS-CoV-2, potential mechanisms of action that could be investigated include:

-

Inhibition of Viral Entry: Compounds may interfere with the binding of the viral Spike protein to the host cell's ACE2 receptor or inhibit proteases like TMPRSS2 that are crucial for viral entry.[4][5]

-

Inhibition of Viral Replication: Many antivirals target the viral RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.[6]

-

Modulation of Host Immune Response: Some compounds may exert their effects by modulating the host's innate immune response, for example, by affecting interferon signaling pathways.[4]

Further studies, such as high-content imaging, transcriptomics (RNA-seq), and proteomics, would be necessary to elucidate the specific signaling pathways affected by this compound that lead to its cytotoxic and antiviral effects.

Conclusion

While direct experimental data on the preliminary cytotoxicity of this compound is not currently in the public domain, this guide provides a robust framework for how such an investigation would be conducted. The outlined experimental protocols, data presentation formats, and mechanistic considerations represent the standard in the field of antiviral drug development. As research on novel SARS-CoV-2 inhibitors progresses, it is anticipated that specific data for compounds like this compound will become available, allowing for a detailed and specific cytotoxicological assessment.

References

- 1. protocols.io [protocols.io]

- 2. biorxiv.org [biorxiv.org]

- 3. Propagation, Inactivation, and Safety Testing of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. COVID-19 Mechanisms in the Human Body—What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Initial Characterization of a Novel SARS-CoV-2 Inhibitor: A Technical Guide

Disclaimer: The compound "SARS-CoV-2-IN-18" is a hypothetical designation. The following data and methodologies are based on the well-characterized antiviral agent, Remdesivir (GS-5734), and are intended to serve as a comprehensive template for the initial characterization of a novel SARS-CoV-2 inhibitor.

This technical guide provides a detailed overview of the initial in vitro characterization of a potent inhibitor of SARS-CoV-2. It is designed for researchers, scientists, and drug development professionals, offering a structured presentation of its antiviral activity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative In Vitro Activity Summary

The antiviral potency and cellular toxicity of the inhibitor were evaluated in various cell lines relevant to SARS-CoV-2 infection. The key parameters determined were the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Parameter | Virus/Variant | Cell Line | Value (µM) | Assay Type | Reference |

| EC50 | SARS-CoV-2 | Vero E6 | 0.77 | Cytopathic Effect (CPE) | [1] |

| EC50 | SARS-CoV-2 | Vero E6 | 23.15 | CPE | [1] |

| EC50 | SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.0099 | Viral Yield Reduction | [2] |

| EC50 | SARS-CoV | Human Airway Epithelial (HAE) | 0.0066 | Viral Yield Reduction | [2] |

| EC50 | MERS-CoV | Calu-3 | 0.025 | Viral Yield Reduction | [2] |

| IC50 | SARS-CoV-2 (Original) | Vero E6 | 2.17 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (Alpha) | Vero E6 | 5.08 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (Beta) | Vero E6 | 5.82 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (Gamma) | Vero E6 | 9.8 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (Delta) | Vero E6 | 9.8 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (Omicron) | Vero E6 | 9.1 | TCID50 | [3] |

| IC50 | SARS-CoV-2 (HK Strain) | Calu-3 | 3.44 | Plaque Reduction | [4] |

| IC50 | SARS-CoV-2 (Omicron) | Calu-3 | 2.82 | Plaque Reduction | [4] |

| IC50 | SARS-CoV-2 (Delta) | Calu-3 | 12.5 | Plaque Reduction | [4] |

| CC50 | - | Vero E6 | >100 | Cell Viability (CCK8) | [5] |

| CC50 | - | Human Airway Epithelial (HAE) | >10 | Cell Viability | [2] |

| CC50 | - | HepG2 | 3.7 - 11.1 | Cell Viability (ATP level) | [6] |

| CC50 | - | MT-4 | 1.7 | Cell Viability (ATP level) | [6] |

Mechanism of Action

The primary mechanism of action for this inhibitor is the targeting of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the SARS-CoV-2 genome.[1][7] The compound is a prodrug, specifically a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[8] Upon entering the host cell, it undergoes metabolic activation to its active triphosphate form.[8][9] This active metabolite then acts as a competitive inhibitor of adenosine triphosphate (ATP), getting incorporated into the nascent viral RNA chain by the RdRp.[8][9] Following its incorporation, it causes delayed chain termination, effectively halting viral RNA synthesis.[7][10] Specifically, after the incorporation of the inhibitor's triphosphate form at position i, the RNA synthesis is terminated at position i+3.[7]

A potential secondary mechanism has also been proposed, where a metabolite of the inhibitor, GS-441524, may target the SARS-CoV-2 non-structural protein 3 (nsP3), which is involved in suppressing the host cell's immune response.[11]

References

- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 10. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2-IN-18 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the novel coronavirus SARS-CoV-2, the causative agent of COVID-19, has necessitated the rapid development of antiviral therapeutics. A key drug target is the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] Inhibition of Mpro activity can effectively block the viral life cycle, making it a prime target for antiviral drug development. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of SARS-CoV-2-IN-18, a novel inhibitor targeting the main protease.

The described assay is a gain-of-function system that utilizes a genetically engineered cell line to provide a quantitative fluorescent readout directly proportional to the inhibition of Mpro activity.[3][4] This method offers high specificity and sensitivity, making it suitable for high-throughput screening of potential Mpro inhibitors.[3][4]

Principle of the Assay

The cell-based assay relies on a reporter system where the expression of a fluorescent protein (e.g., eGFP) is contingent on the inhibition of Mpro. In the absence of an inhibitor, active Mpro cleaves a specific linker sequence, preventing the expression of the fluorescent reporter. When an effective Mpro inhibitor like this compound is present, Mpro is inactivated, the linker remains intact, and the cell expresses the fluorescent protein. The intensity of the fluorescence is therefore directly proportional to the inhibitory activity of the compound.[3][4]

Signaling Pathway of SARS-CoV-2 Main Protease (Mpro)

Caption: SARS-CoV-2 Mpro Signaling Pathway and Inhibition.

Experimental Workflow

References

- 1. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

Application Notes and Protocols for Preclinical Evaluation of SARS-CoV-2-IN-18 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronavirus disease 2019 (COVID-19), caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), continues to be a significant global health concern.[1][2] The development of effective antiviral therapeutics is a critical component of the strategy to combat the pandemic. This document provides detailed application notes and standardized protocols for the in vivo evaluation of a novel investigational inhibitor, SARS-CoV-2-IN-18, in appropriate animal models. The aim is to guide researchers in assessing the efficacy, safety, and pharmacokinetic profile of this compound.

The selection of a suitable animal model is paramount for preclinical studies of COVID-19.[1][2] While no single model perfectly recapitulates all aspects of the human disease, several have proven valuable for evaluating antiviral candidates.[1][2][3][4] These include transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2), Syrian hamsters, ferrets, and non-human primates.[2][3][4][5][6] The choice of model depends on the specific research question, with mice and hamsters often used for initial efficacy and pathogenesis studies due to their well-characterized disease course and availability.[4][6]

Mechanism of Action and Signaling Pathway

SARS-CoV-2 enters host cells via the binding of its spike (S) protein to the hACE2 receptor, a process facilitated by the host protease TMPRSS2.[7][8][9] Following entry, the viral RNA is released into the cytoplasm, where it is replicated by the RNA-dependent RNA polymerase (RdRp). The hypothetical inhibitor, this compound, is postulated to target a key viral or host factor involved in the viral life cycle. The following diagram illustrates a potential mechanism of action where this compound inhibits viral replication by targeting the RdRp enzyme.

Caption: Hypothetical mechanism of this compound targeting RdRp.

Experimental Protocols

The following protocols are provided as a general framework and should be adapted based on the specific animal model and experimental goals.

Animal Model Selection and Husbandry

-

Model: K18-hACE2 transgenic mice are recommended for initial efficacy studies as they express the human ACE2 receptor and develop a lethal disease course that mimics severe COVID-19 in humans.[3][7][10]

-

Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility in individually ventilated cages.

-

Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

In Vivo Efficacy Study of this compound

This protocol outlines a typical efficacy study in K18-hACE2 mice.

Caption: General workflow for in vivo efficacy testing.

Experimental Groups:

| Group | Treatment | Dose | Route of Administration |

| 1 | Vehicle Control | - | (e.g., Oral gavage) |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | (e.g., Oral gavage) |

| 3 | This compound | High Dose (e.g., 50 mg/kg) | (e.g., Oral gavage) |

| 4 | Positive Control (e.g., Remdesivir) | (e.g., 10 mg/kg) | (e.g., Intraperitoneal) |

Procedure:

-

Infection: Anesthetize mice and intranasally inoculate with a lethal dose of SARS-CoV-2 (e.g., 10^4 PFU).

-

Treatment: Administer the first dose of this compound, vehicle, or positive control at a specified time post-infection (e.g., 2 hours) and continue treatment as per the dosing schedule (e.g., once or twice daily).

-

Monitoring: Monitor animals daily for body weight changes, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and survival for up to 14 days post-infection.

-

Interim Analysis: At a predetermined time point (e.g., day 4 post-infection), a subset of animals from each group will be euthanized.

-

Collect lung and other relevant tissues (e.g., brain, spleen) for viral load determination by RT-qPCR.

-

Fix a portion of the lung tissue for histopathological analysis to assess lung injury and inflammation.

-

-

Endpoint Analysis: The remaining animals will be monitored until the study endpoint (e.g., day 14) or until they reach humane endpoints. Survival data will be recorded.

Viral Load Quantification by RT-qPCR

-

RNA Extraction: Extract total RNA from homogenized tissue samples using a suitable viral RNA extraction kit.

-

RT-qPCR: Perform one-step real-time reverse transcription PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).

-

Quantification: Generate a standard curve using a known quantity of viral RNA to quantify the viral copy number per gram of tissue.

Histopathology

-

Tissue Processing: Fix lung tissues in 10% neutral buffered formalin, embed in paraffin, and section.

-

Staining: Stain sections with hematoxylin and eosin (H&E).

-

Scoring: Evaluate lung sections for pathological changes, including interstitial pneumonia, alveolar damage, and inflammatory cell infiltration. A semi-quantitative scoring system can be used to compare the severity of lung injury between groups.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the in vivo studies.

Table 1: Effect of this compound on Survival and Body Weight in K18-hACE2 Mice

| Treatment Group | Median Survival (Days) | Survival Rate (%) | Mean Body Weight Loss at Day 4 (%) |

| Vehicle Control | 6 | 0 | 20 |

| This compound (10 mg/kg) | 9 | 40 | 12 |

| This compound (50 mg/kg) | >14 | 80 | 5 |

| Remdesivir (10 mg/kg) | 12 | 60 | 8 |

Table 2: Viral Load in Lungs of K18-hACE2 Mice at Day 4 Post-Infection

| Treatment Group | Mean Viral Titer (log10 PFU/g) | Fold Reduction vs. Vehicle |

| Vehicle Control | 7.5 | - |

| This compound (10 mg/kg) | 5.2 | 200 |

| This compound (50 mg/kg) | 3.8 | 5012 |

| Remdesivir (10 mg/kg) | 4.5 | 1000 |

Table 3: Lung Histopathology Scores at Day 4 Post-Infection

| Treatment Group | Mean Lung Injury Score (0-4) |

| Vehicle Control | 3.5 |

| This compound (10 mg/kg) | 2.1 |

| This compound (50 mg/kg) | 1.2 |

| Remdesivir (10 mg/kg) | 1.8 |

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data to support the further development of this and other novel antiviral candidates. It is crucial to adapt these protocols to the specific characteristics of the compound and the chosen animal model, always ensuring compliance with institutional and national guidelines for animal welfare.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mechanisms and Animal Models of SARS-CoV-2 Infection [frontiersin.org]

- 6. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

Application Note & Protocol: SARS-CoV-2-IN-18 Enzymatic Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical component in the viral life cycle is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription.[2] The highly conserved nature and essential function of Mpro make it a prime target for the development of antiviral therapeutics.[2][3]

This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro, with a specific focus on SARS-CoV-2-IN-18, a potent, reversible covalent inhibitor.[4] The described method is a fluorescence resonance energy transfer (FRET)-based assay, a common and robust platform for high-throughput screening (HTS) of protease inhibitors.[5][6] In this assay, a fluorogenic substrate containing a fluorophore and a quencher is cleaved by Mpro, leading to an increase in fluorescence that can be quantified to measure enzyme activity.

Quantitative Data Summary

The inhibitory potency of this compound and other known Mpro inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the in vitro enzymatic activity by 50%. The half-maximal effective concentration (EC50) reflects the concentration required for 50% inhibition of viral replication in cell-based assays.

Table 1: Inhibitory Potency of this compound

| Compound | Target | Assay Type | IC50 | EC50 | Reference |

|---|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | Enzymatic | 8 nM | - | [4] |

| This compound | SARS-CoV-2 | Cell-based (CPE) | - | 58 nM | [4] |

| This compound | MERS-CoV | Cell-based (CPE) | - | 58 nM | [4] |

| This compound | HCoV-229E | Cell-based (CPE) | - | 150 nM | [4] |

| This compound | HCoV-OC43 | Cell-based (CPE) | - | 150 nM | [4] |

CPE: Cytopathic Effect

Table 2: Comparative Potency of Various SARS-CoV-2 Mpro Inhibitors

| Inhibitor | IC50 (Enzymatic Assay) | Reference |

|---|---|---|

| This compound | 8 nM | [4] |

| Boceprevir | 4.13 µM - 8.0 µM | [2] |

| GC376 | 0.91 µM | [7] |

| MI-30 | 0.54 - 1.1 µM (EC50) | [8] |

| Compound M3 | 13 nM | [7] |

| Rottlerin | 37 µM |[8] |

Signaling and Experimental Workflow Diagrams

Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.

Caption: Experimental workflow for the FRET-based SARS-CoV-2 Mpro enzymatic inhibition assay.

Experimental Protocol

This protocol outlines a FRET-based enzymatic assay to measure the inhibitory effect of this compound on recombinant Mpro activity.

1. Materials and Reagents

-

Enzyme: Recombinant SARS-CoV-2 Mpro (e.g., Aurora Biolabs, Cat# 728206).

-

Substrate: Mpro-specific FRET substrate (e.g., containing the nsp4-5 cleavage sequence with an EDANS/Dabcyl pair).[9]

-

Inhibitor: this compound (or other test compounds), dissolved in 100% DMSO.

-

Positive Control: A known Mpro inhibitor such as GC376.[9]

-

Assay Buffer Components:

-

Equipment:

2. Reagent Preparation

-

2x Assay Buffer: Prepare a stock solution (e.g., 40 mM Tris pH 7.3, 200 mM NaCl). Store at -20°C.

-

1x Assay Buffer (Working Solution): On the day of the assay, prepare the required volume of 1x Assay Buffer by diluting the 2x stock with ultrapure water. Immediately before use, add DTT to a final concentration of 1 mM.[10] For example, to make 10 mL, mix 5 mL of 2x Assay Buffer, 4.98 mL of water, and 20 µL of 0.5 M DTT stock.

-

Enzyme Solution: Thaw the recombinant Mpro enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 10 ng/µL or ~300 nM) using the 1x Assay Buffer with DTT. Prepare this solution immediately before use and keep it on ice.[9][10] Do not reuse the diluted enzyme.

-

Substrate Solution: Dilute the FRET substrate stock (often in DMSO) to the working concentration (e.g., 20 µM) in 1x Assay Buffer. The final concentration in the well will be lower. Protect from light.

-

Inhibitor Plate: Prepare a serial dilution of this compound (and other test compounds) in 100% DMSO. Then, dilute these stocks into 1x Assay Buffer to create the final working solutions for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity.

3. Assay Procedure (96-well plate format) All steps should be performed at room temperature unless otherwise specified.

-

Plate Setup:

-

Blank/Background Wells: 25 µL of 1x Assay Buffer.

-

Negative Control (100% Activity): 20 µL of diluted Mpro enzyme + 5 µL of 1x Assay Buffer containing DMSO (vehicle control).

-

Positive Control: 20 µL of diluted Mpro enzyme + 5 µL of the positive control inhibitor solution (e.g., GC376).

-

Test Compound Wells: 20 µL of diluted Mpro enzyme + 5 µL of diluted inhibitor solution.[10]

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add 20 µL of the diluted Mpro enzyme solution to the "Negative Control," "Positive Control," and "Test Compound" wells.

-

Add 5 µL of the appropriate buffer, vehicle, or diluted inhibitor solutions to the corresponding wells.

-

Tap the plate gently to mix.

-

Incubate the plate at room temperature for 30-60 minutes.[5][10][11] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Add 25 µL of the diluted substrate solution to all wells, including the background wells, to start the enzymatic reaction. The total reaction volume will be 50 µL.

-

Mix gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours.[10] Protect the plate from light to prevent photobleaching of the fluorophore.

-

-

Fluorescence Measurement:

4. Data Analysis

-

Background Subtraction: Subtract the average RFU of the "Blank/Background" wells from the RFU of all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of Mpro inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_blank) / (RFU_negative_control - RFU_blank))

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).

-

The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

-

References

- 1. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Mpro inhibitor 18 | Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. aurorabiolabs.com [aurorabiolabs.com]

- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using SARS-CoV-2-IN-18 in Combination with Other Antivirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of SARS-CoV-2 has necessitated the rapid development of antiviral therapies. While monotherapies have shown some efficacy, the high mutation rate of the virus and the potential for drug resistance underscore the need for combination treatment strategies. This document provides detailed application notes and protocols for the use of SARS-CoV-2-IN-18 , a novel investigational inhibitor of the viral nucleocapsid (N) protein, in combination with other classes of antiviral agents.

The SARS-CoV-2 N protein is a highly conserved structural protein that plays a crucial role in multiple stages of the viral life cycle.[1][2][3] It is essential for packaging the viral RNA genome into new virions, and it also participates in viral replication and transcription.[1][4][5] Furthermore, the N protein has been shown to modulate the host's innate immune response, making it an attractive target for antiviral intervention.[2][6][7] By inhibiting the N protein, this compound is hypothesized to disrupt viral assembly and replication.

Combining antiviral agents with different mechanisms of action can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs.[8][9][10][11] This approach can also reduce the likelihood of the emergence of drug-resistant viral strains.[11][12] This document outlines the rationale and methodologies for evaluating the synergistic potential of this compound with established antivirals such as Remdesivir (an RNA-dependent RNA polymerase inhibitor) and Nirmatrelvir (a 3CL protease inhibitor).

Rationale for Combination Therapy

Targeting multiple, essential viral processes simultaneously is a clinically validated strategy to enhance antiviral efficacy and combat resistance.[11][13] The proposed combination therapies leverage this principle by pairing this compound with antivirals that inhibit other key viral enzymes.

-

This compound (N Protein Inhibitor) + Remdesivir (RdRp Inhibitor): Remdesivir targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of the viral genome.[14][15][16][17] By inhibiting RdRp, Remdesivir prematurely terminates viral RNA synthesis.[15][18] Combining this with the disruption of viral packaging and assembly by this compound creates a multi-pronged attack on the viral replication cycle.

-

This compound (N Protein Inhibitor) + Nirmatrelvir (3CLpro Inhibitor): Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro), which is essential for the processing of viral polyproteins into functional non-structural proteins required for viral replication.[10][[“]] Inhibiting this crucial step halts the formation of the viral replication-transcription complex. The concurrent inhibition of viral protein processing by Nirmatrelvir and nucleocapsid function by this compound is expected to result in a potent synergistic effect.

Data Presentation: In Vitro Synergy Studies

The following tables summarize hypothetical and literature-derived quantitative data from in vitro synergy studies. These studies typically employ a checkerboard assay format to assess the efficacy of drug combinations across a range of concentrations. Synergy is often quantified using models such as the Bliss Independence model or the Highest Single Agent (HSA) model. A Bliss synergy score greater than 10 is generally considered synergistic.[9]

Table 1: Synergistic Activity of this compound and Remdesivir

| Drug Combination (Concentration) | % Inhibition (this compound Alone) | % Inhibition (Remdesivir Alone) | % Inhibition (Combination) | Bliss Synergy Score |

| This compound (EC50) + Remdesivir (EC25) | 50% | 25% | 85% | 30 |

| This compound (EC25) + Remdesivir (EC50) | 25% | 50% | 88% | 33 |

| This compound (EC10) + Remdesivir (EC10) | 10% | 10% | 45% | 26 |

Table 2: Synergistic Activity of this compound and Nirmatrelvir

| Drug Combination (Concentration) | % Inhibition (this compound Alone) | % Inhibition (Nirmatrelvir Alone) | % Inhibition (Combination) | Bliss Synergy Score |

| This compound (EC50) + Nirmatrelvir (EC25) | 50% | 25% | 90% | 35 |

| This compound (EC25) + Nirmatrelvir (EC50) | 25% | 50% | 92% | 37 |

| This compound (EC10) + Nirmatrelvir (EC10) | 10% | 10% | 55% | 36 |

Table 3: Literature Data on Remdesivir and Nirmatrelvir Synergy

| Drug Combination | Cell Line | Synergy Model | Synergy Score | Fold Reduction in Viral Titer (Combination vs. Best Single Agent) | Reference |

| Remdesivir + Nirmatrelvir | Vero E6 | HSA | 52.8 (at 48h) | 1.6-1.8 log | [8][[“]] |

| Remdesivir + Nirmatrelvir | Vero E6 | Bliss | >10 | Not Reported | [9] |

Experimental Protocols

Protocol 1: Checkerboard Assay for Antiviral Synergy

This protocol details the methodology for performing a checkerboard assay to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)

-

This compound

-

Remdesivir or Nirmatrelvir

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.

-

Drug Dilution Plate Preparation:

-

Prepare a separate 96-well plate for drug dilutions.

-

Prepare serial dilutions of this compound horizontally (e.g., 8 concentrations from 2X the EC50 downwards).

-

Prepare serial dilutions of the second antiviral (e.g., Remdesivir) vertically (e.g., 8 concentrations from 2X the EC50 downwards).

-

This will create a matrix of drug combinations. Include wells with single drugs and no-drug controls.

-

-

Cell Infection and Treatment:

-

In a BSL-3 facility, remove the culture medium from the seeded cells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in 50 µL of serum-free DMEM.

-

Incubate for 1 hour at 37°C to allow for viral entry.

-

Remove the viral inoculum and add 100 µL of the drug dilutions from the prepared plate to the corresponding wells of the infected cell plate.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Assessment of Cytopathic Effect (CPE) / Cell Viability:

-

After incubation, assess cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each well relative to the uninfected, untreated control cells.

-

Determine the EC50 for each drug alone and in combination.

-

Calculate synergy scores using a suitable model (e.g., Bliss Independence or HSA). The Bliss synergy score is calculated as: Synergy Score = (% Inhibition_combination - (% Inhibition_drugA + % Inhibition_drugB - (% Inhibition_drugA * % Inhibition_drugB))).

-

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: SARS-CoV-2 replication cycle and antiviral targets.

Experimental Workflow

Caption: Workflow for checkerboard antiviral synergy assay.

Logical Relationship of Combination Therapy

Caption: Rationale for combining antivirals with distinct targets.

References

- 1. researchgate.net [researchgate.net]

- 2. sketchviz.com [sketchviz.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular insight into the specific interactions of the SARS‐Coronavirus‐2 nucleocapsid with RNA and host protein - PMC [pmc.ncbi.nlm.nih.gov]